N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a cyanocycloheptyl group and a nitro-oxo-dihydropyridinyl moiety, suggests it could exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide likely involves multiple steps, including the formation of the cyanocycloheptyl group and the nitro-oxo-dihydropyridinyl moiety. Typical synthetic routes might include:
Formation of the Cyanocycloheptyl Group: This could involve the reaction of cycloheptanone with cyanide sources under basic conditions.
Synthesis of the Nitro-oxo-dihydropyridinyl Moiety: This might involve nitration of a pyridine derivative followed by reduction and subsequent oxidation steps.
Coupling Reactions: The final step would involve coupling the two moieties using reagents such as acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation Products: Nitro to nitroso or nitrate derivatives.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in studying enzyme inhibition or receptor binding due to its unique structure.
Medicine
Pharmaceuticals: Possible applications in drug development for targeting specific biological pathways.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide would depend on its specific application. For example:
Enzyme Inhibition: It might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at certain receptors.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Similar structure but with a cyclooctyl group.
Uniqueness
Structural Differences: The size of the cycloalkyl group can affect the compound’s physical and chemical properties.
Biological Activity: Different cycloalkyl groups can lead to variations in biological activity and specificity.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-11-15(7-3-1-2-4-8-15)17-13(20)10-18-9-5-6-12(14(18)21)19(22)23/h5-6,9H,1-4,7-8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNPRICMQCQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.